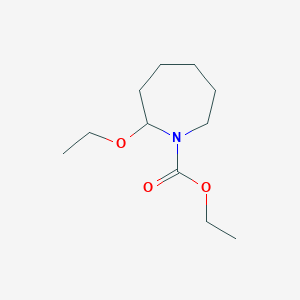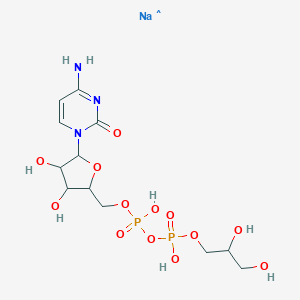![molecular formula C44H72O10Si3 B027128 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III CAS No. 159383-93-4](/img/structure/B27128.png)
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III
Overview
Description
Baccatin III derivatives, including 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III, play a critical role in the synthesis of paclitaxel and its analogs. These compounds, extracted from the yew tree (Taxus spp.), serve as precursors in the semi-synthesis of important anticancer drugs. The modifications on the baccatin III structure, particularly at the 7, 10, and 13 positions, are crucial for enhancing the reactivity and enabling specific chemical transformations needed for the synthesis of complex taxanes (G. Samaranayake, K. A. Neidigh, David G. I. Kingston, 1993).
Synthesis Analysis
The synthesis of modified baccatin III derivatives involves selective acylation, silylation, and deacylation reactions. For example, the hydrogenation of baccatin III over platinum converts it to its hexahydro derivative, and deacylation of this as its 7-triethylsilyl derivative was achieved with methoxide ion. The selective protection and deprotection strategies of hydroxyl groups at positions 7, 10, and 13 enable further functionalization to introduce various substituents, which are essential for the final conversion into paclitaxel and related compounds (G. Samaranayake, K. A. Neidigh, David G. I. Kingston, 1993).
Molecular Structure Analysis
The molecular structure of baccatin III derivatives is characterized by strong intermolecular hydrogen bonds and noncovalent interactions that influence their crystallization and solid-state properties. For instance, the structure of 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, a related compound, demonstrates the importance of these interactions for understanding the reactivity and stability of these molecules (Li Wang, Yajun Li, Zheng-wei Li, 2015).
Chemical Reactions and Properties
Baccatin III derivatives undergo various chemical reactions, including acetylation, deacetylation, and hydroxylation, which are critical for their conversion into paclitaxel and its analogs. Enzymatic processes have been developed to convert 10-deacetylbaccatin III to baccatin III without requiring protection of the 7-hydroxyl group, demonstrating the specificity and efficiency of biocatalytic approaches in the modification of these compounds (Patel, Banerjee, Nanduri, 2000).
Physical Properties Analysis
The physical properties, such as solubility, crystallization behavior, and polymorphism of baccatin III derivatives, are essential for their purification and formulation. Studies on 10-deacetyl baccatin III dimethyl sulfoxide disolvate reveal the compound's solid-state characteristics and provide insights into the interactions that stabilize its crystal structure (J. Harper, N. K. Dalley, A. E. Mulgrew, F. West, D. Grant, 2001).
Chemical Properties Analysis
The chemical properties of baccatin III derivatives, such as reactivity towards various reagents and stability under different conditions, are crucial for their application in the synthesis of taxanes. The selective protection and functionalization of hydroxyl groups at specific positions enable the synthesis of a wide range of taxol analogues with varied biological activities (R. Holton, C. Somoza, K. Chai, 1994).
Scientific Research Applications
Chemical Modification and Synthesis
- The compound is used in the deacylation and reacylation processes of baccatin III, leading to the synthesis of its hexahydro derivative. This process is crucial for the synthesis of taxol analogues, providing insights into the chemical reactivity and modification possibilities of the baccatin III skeleton (Samaranayake, Neidigh, & Kingston, 1993).
- Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III demonstrates an efficient biocatalytic route for converting 10-deacetylbaccatin III to baccatin III without needing to protect the 7-hydroxyl group, providing a sustainable alternative to chemical synthesis methods (Patel, Banerjee, & Nanduri, 2000).
- Studies on 10-deacetyl baccatin III have led to the development of new protocols for selectively protecting its C(7) and C(10) hydroxyl groups. These advancements facilitate more efficient semisynthesis of taxol and taxol analogs, highlighting the significance of functional group manipulation in derivative synthesis (Holton, Zhang, Clarke, Nadizadeh, & Procter, 1998).
Structural Analysis and Comparison
- The structural analysis of 10-deacetyl baccatin III, especially when compared to docetaxel and baccatin III, reveals differences mainly in the benzoyl moiety and the conformations of the cyclooctane- and cyclohexane-rings. These studies provide a deeper understanding of the structural nuances that influence the biological activity and synthetic accessibility of taxol analogues (Harper, Dalley, Mulgrew, West, & Grant, 2001).
Catalysis and Selective Acylation
- Lanthanide trifluoromethanesulfonates have been identified as efficient catalysts for the selective C-10 acylation of 10-deacetylbaccatin III to baccatin III and its derivatives. This catalytic approach enhances the availability of baccatin III for the semi-synthesis of paclitaxel and its derivatives, underscoring the importance of catalysis in the selective functionalization of complex natural products (Damen, Braamer, & Scheeren, 1998).
Safety And Hazards
When handling this compound, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H72O10Si3/c1-15-56(16-2,17-3)53-33-26-34-43(28-49-34,51-30(8)45)37-39(50-40(47)31-24-22-21-23-25-31)44(48)27-32(52-55(12,13)14)29(7)35(41(44,9)10)36(38(46)42(33,37)11)54-57(18-4,19-5)20-6/h21-25,32-34,36-37,39,48H,15-20,26-28H2,1-14H3/t32-,33-,34+,36+,37-,39-,42+,43-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABQVXMGTVARC-KATQKFOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72O10Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571117 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III | |
CAS RN |
159383-93-4 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



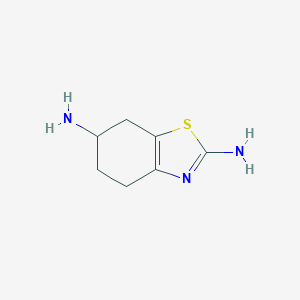
![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
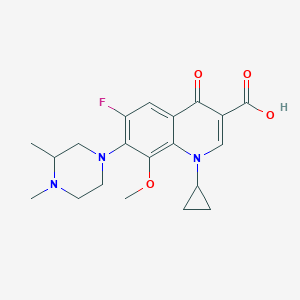
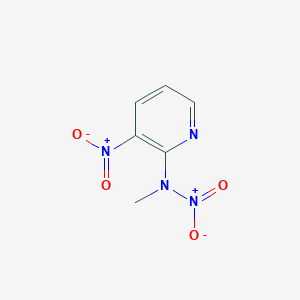
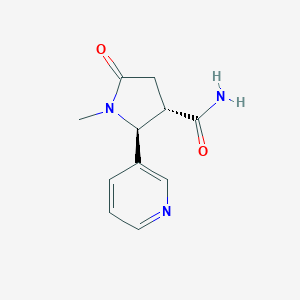

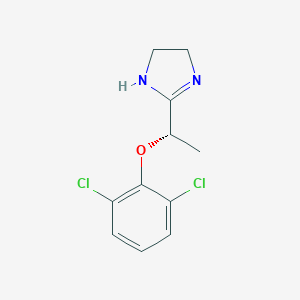

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

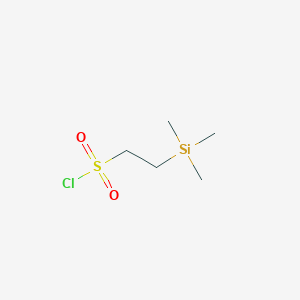
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
